molecular formula C14H14N2O2 B1399776 4-Amino-3-benzyloxybenzamide CAS No. 1406144-59-9

4-Amino-3-benzyloxybenzamide

Cat. No. B1399776
CAS RN: 1406144-59-9
M. Wt: 242.27 g/mol
InChI Key: CYJWOCKABQRBPJ-UHFFFAOYSA-N
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Description

4-Amino-3-benzyloxybenzamide is a chemical compound with the CAS Number: 1406144-59-9 . It has a molecular weight of 242.28 . The IUPAC name for this compound is 4-amino-3-(benzyloxy)benzamide .


Molecular Structure Analysis

The InChI code for 4-Amino-3-benzyloxybenzamide is 1S/C14H14N2O2/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H2,16,17) .

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis

4-Amino-3-benzyloxybenzamide: is a valuable intermediate in the synthesis of various drug candidates. Its amide group is a key functional component in many pharmaceuticals, serving as a building block for the creation of compounds with potential therapeutic effects .

Kinetics Study in Microflow Systems

The compound has been used in microflow systems to study reaction kinetics. This application is crucial for understanding the behavior of chemical reactions in microscale environments, which is important for the development of efficient and scalable synthesis processes .

Green Chemistry: Catalyst Development

In the field of green chemistry, 4-Amino-3-benzyloxybenzamide plays a role in the development of new catalysts that facilitate the synthesis of benzamides. These catalysts are designed to be eco-friendly, highly efficient, and reusable, contributing to sustainable industrial practices .

Agricultural Chemistry: Pesticide and Herbicide Design

The benzamide moiety is often incorporated into the design of pesticides and herbicides. As an intermediate, 4-Amino-3-benzyloxybenzamide can be utilized to create compounds that are effective in protecting crops from pests and weeds .

Polymer Science: Material Modification

In polymer science, this compound can be used to modify materials, potentially improving their properties such as stability, durability, and reactivity. This has implications for the production of high-performance plastics and rubbers .

Biochemistry: Enzyme and Receptor Studies

4-Amino-3-benzyloxybenzamide: can serve as a ligand for various enzymes and receptors in biochemical studies. This application is significant for drug discovery and understanding the molecular basis of diseases .

Future Directions

While specific future directions for 4-Amino-3-benzyloxybenzamide are not mentioned in the search results, there is ongoing research into the development of new compounds and therapies involving amines and amine derivatives .

properties

IUPAC Name

4-amino-3-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJWOCKABQRBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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